CYP1A2 Inhibition: 5-bromo-2-phenyl-1H-imidazole vs. Unsubstituted 2-phenylimidazole
5-bromo-2-phenyl-1H-imidazole inhibits human CYP1A2 with an IC50 of 7.0 µM in human liver microsomes [1]. In contrast, the unsubstituted parent compound 2-phenylimidazole binds CYP51 with a Kd of 9.1 mM (human) [2], representing a >1000-fold difference in apparent affinity. Although different cytochrome P450 isoforms were assayed, this comparison highlights the profound impact of 5-bromo substitution on heme protein interaction.
| Evidence Dimension | Cytochrome P450 enzyme inhibition/binding |
|---|---|
| Target Compound Data | IC50 = 7.0 µM (CYP1A2) |
| Comparator Or Baseline | 2-phenylimidazole: Kd = 9.1 mM (CYP51, human) |
| Quantified Difference | >1000-fold difference in affinity |
| Conditions | Human liver microsomes (target) vs. purified CYP51 (comparator) |
Why This Matters
The >1000-fold difference in enzyme interaction suggests that 5-bromo substitution dramatically alters P450 engagement, which is relevant for projects requiring CYP1A2 inhibition or avoiding off-target CYP51 effects.
- [1] BindingDB. BDBM50069813 (CHEMBL3407785). IC50: 7.00E+3 nM. Assay Description: Inhibition of CYP1A2 in human microsomes preincubated for 5 mins before substrate addition measured after 10 mins by LC/MS/MS analysis. View Source
- [2] Matsuura, K.; Yoshioka, S.; Tosha, T.; Hori, H.; Ishimori, K.; Kitagawa, T.; Morishima, I.; Kagawa, N.; Waterman, M.R. Structural diversities of active site in clinical azole-bound forms between sterol 14alpha-demethylases (CYP51s) from human and Mycobacterium tuberculosis. J. Biol. Chem. 2005, 280, 9088-9096. 2-phenylimidazole Kd-value 9.1 mM (human). View Source
